molecular formula C19H23ClN2O2 B5729520 3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide

Cat. No. B5729520
M. Wt: 346.8 g/mol
InChI Key: LDHBXFGRUZEKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of substances that mediate inflammatory responses.

Mechanism of Action

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide exerts its anti-inflammatory effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in mediating pain, inflammation, and fever. By inhibiting their production, diclofenac reduces pain and inflammation.
Biochemical and Physiological Effects:
3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and receptors, including COX enzymes, phospholipase A2, and nuclear factor-kappa B (NF-κB). It can also affect the expression of cytokines and chemokines, which are involved in immune responses.

Advantages and Limitations for Lab Experiments

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide is a widely used NSAID that has been extensively studied for its pharmacological effects. It is readily available and can be easily synthesized. However, its use in lab experiments may be limited by its potential side effects and toxicity.

Future Directions

There are several areas of research that could be explored in the future regarding diclofenac. These include investigating its potential in treating cancer, Alzheimer's disease, and other neurological disorders. It could also be studied for its effects on the immune system and inflammation. Additionally, new synthesis methods could be developed to improve its pharmacological properties and reduce its potential toxicity.
In conclusion, diclofenac is a widely used NSAID that has been extensively studied for its pharmacological effects. It exerts its anti-inflammatory effects by inhibiting COX enzymes, which are involved in the production of prostaglandins. It has potential applications in various conditions, including rheumatoid arthritis, osteoarthritis, and acute pain. However, its use in lab experiments may be limited by its potential side effects and toxicity. There are several areas of research that could be explored in the future regarding diclofenac, including investigating its potential in treating cancer, Alzheimer's disease, and other neurological disorders.

Synthesis Methods

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide can be synthesized from 4-chloroaniline, diethylamine, 4-ethoxybenzoyl chloride, and thionyl chloride. The reaction involves the formation of an amide bond between the amine and acid groups, followed by chlorination of the aromatic ring.

Scientific Research Applications

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide has been extensively studied for its therapeutic potential in various conditions, such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its potential in treating cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-4-22(5-2)16-10-8-15(9-11-16)21-19(23)14-7-12-18(24-6-3)17(20)13-14/h7-13H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBXFGRUZEKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide

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